1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone
Description
1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is a β-lactam (azetanone) derivative featuring a strained four-membered ring system. Its structure includes a 4-methylphenyl group at position 1, a phenyl group at position 4, and a piperidinomethyl substituent at position 2. The β-lactam core is of significant interest due to its relevance in medicinal chemistry, particularly in antibiotics, though its specific biological activity remains uncharacterized in available literature. The compound’s crystallinity and structural rigidity are influenced by its substituents, which also dictate its intermolecular interactions and physicochemical properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-10-12-19(13-11-17)24-21(18-8-4-2-5-9-18)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOXCNHOHLCAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322273 | |
| Record name | 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551921-50-7 | |
| Record name | 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with phenylacetic acid in the presence of a base can form an intermediate, which is then reacted with piperidine and a suitable cyclizing agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares the compound with three classes of analogs: β-lactam derivatives , aryl-substituted imines , and substituted aromatic alcohols . Key comparisons focus on crystallographic behavior, substituent effects, and intermolecular interactions.
Crystallographic and Structural Comparisons
Table 1: Crystallographic Data for Selected Analogous Compounds
Key Observations :
- The dihedral angle between aryl rings (~56° in compounds) suggests significant molecular twist, a feature likely shared by the target compound due to steric hindrance from its 4-methylphenyl and phenyl groups. This twist influences packing efficiency and solubility .
- Unlike 1-(4-Methylphenyl)-1-propanol (), which forms O–H⋯O hydrogen bonds, the target compound’s β-lactam ring and piperidinomethyl group may prioritize C–H⋯N or N–H⋯O interactions, altering crystallinity and thermal stability .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Key Properties
Key Observations :
- The β-lactam ring ’s inherent strain may render the target compound more reactive toward nucleophiles (e.g., hydrolysis) than the stable imine or alcohol analogs .
- 4-Methylphenyl substituents universally contribute to low solubility across analogs, but the phenyl group at position 4 in the target compound may exacerbate this via π-π stacking .
Methodological Considerations in Structural Analysis
- Crystallographic software like SHELX and WinGX/ORTEP (–3) are critical for resolving subtle structural differences in analogs. For instance, SHELXL’s refinement capabilities could elucidate the target compound’s anisotropic displacement parameters, while ORTEP visualizes its molecular geometry .
- The absence of reported crystal data for the target compound underscores the need for experimental studies using these tools to validate hypothesized interactions and packing motifs.
Biological Activity
The compound 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone , also known as a derivative of azetidinone, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a piperidine ring, which is significant for its interaction with various biological targets.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 312.42 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound act primarily as dopamine transporter (DAT) inhibitors . This mechanism is crucial in the context of neuropharmacology, particularly in the treatment of disorders such as Parkinson's disease and cocaine addiction.
- Dopamine Reuptake Inhibition : The compound exhibits significant inhibitory effects on dopamine reuptake, which can enhance dopaminergic signaling in the brain. This property is analogous to that of certain stimulant drugs but may offer a different side effect profile.
- Potential Neuroprotective Effects : Preliminary studies suggest that derivatives of azetidinones can promote neuroprotection through the modulation of neurotrophic factors such as NGF (nerve growth factor).
Study 1: Dopamine Transporter Inhibition
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed K(i) values indicating strong binding affinity to DAT. For example, a closely related compound demonstrated K(i) values of 11 nM for DAT binding and 55 nM for dopamine reuptake inhibition, suggesting high potency as a DAT inhibitor .
Study 2: Behavioral Pharmacology
In behavioral pharmacological testing, compounds with structural similarities increased locomotor activity in mice, mimicking some effects of cocaine but lacking its discriminative stimulus effects in rats. This indicates potential therapeutic applications without the full spectrum of stimulant side effects .
Toxicological Profile
While exploring the benefits, it is crucial to consider the toxicological aspects. The European Chemicals Agency (ECHA) notes that similar compounds can be very toxic to aquatic life and may pose risks regarding fertility and developmental toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
